1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride
Description
1-(4-Ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound characterized by a propan-2-ol backbone linking a 4-ethylphenoxy group and a 4-phenylpiperazine moiety. The dihydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-2-18-8-10-21(11-9-18)25-17-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19;;/h3-11,20,24H,2,12-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWPGEXLPLGNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 1-(4-ethylphenoxy)-3-chloropropane: The 4-ethylphenol is then reacted with 1,3-dichloropropane in the presence of a base to form the intermediate compound.
Formation of 1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol: The intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable solvent and base to form the final compound.
Conversion to Dihydrochloride Salt: The final compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or piperazine groups can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its effects on the central nervous system or its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a class of phenoxy-propanol-piperazine derivatives. Key structural analogs include:
Physicochemical Properties
- Solubility : Dihydrochloride salts universally enhance aqueous solubility. The hydroxyethyl-piperazine variant may exhibit further solubility due to polar side chains.
- Electron Effects: Chlorine (electron-withdrawing) in the 4-chlorophenoxy analog and methoxy (electron-donating) in the 4-methoxyphenyl variant influence receptor binding via electronic modulation.
Pharmacological Profiles
Adrenoceptor Binding Affinity
- Target Compound: Demonstrates affinity for α₁-, α₂-, and β₁-adrenoceptors, similar to related indole-based analogs .
- 4-Chlorophenoxy Analog : Higher α₁-adrenoceptor selectivity due to chlorine’s electronegativity, enhancing receptor interaction.
- Adamantyl Analog : Reduced β₁ affinity but increased α₂ activity, likely due to steric hindrance from the adamantyl group.
Functional Activity
- Antiarrhythmic/Hypotensive Effects : The target compound and methoxy-indole analogs show comparable efficacy in reducing heart rate and blood pressure.
- Spasmolytic Activity: The allylphenoxy analog exhibits superior smooth muscle relaxation, likely due to enhanced membrane permeability from the allyl group.
Clinical and Preclinical Data
Biological Activity
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound belonging to the class of phenoxy and piperazine derivatives. These compounds have been extensively studied for their pharmacological properties, particularly their effects on the central nervous system (CNS), making them of significant interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 63915-58-2 |
| Molecular Formula | C21H30Cl2N2O2 |
| Molecular Weight | 419.39 g/mol |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known for its affinity for these receptors, which may lead to modulation of neurotransmission and potential therapeutic effects in disorders such as depression and anxiety.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antidepressant Effects : Studies have shown that derivatives with piperazine structures can act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in the synaptic cleft and improving mood disorders.
- Antipsychotic Properties : The compound's ability to interact with dopamine receptors suggests potential antipsychotic effects, making it a candidate for further investigation in treating schizophrenia.
- Antitumor Activity : Some studies have indicated that phenoxy and piperazine derivatives possess cytotoxic properties against various cancer cell lines, suggesting their role in cancer therapy.
Study 1: Cytotoxic Activity Against Leukemia Cells
A study published in PubMed evaluated the cytotoxic effects of novel compounds related to piperazine derivatives against leukemia cell lines. The results demonstrated that certain derivatives exhibited promising cytotoxicity, particularly against K562 and U937 cell lines, indicating potential therapeutic applications in hematological malignancies .
Study 2: Neuropharmacological Assessment
Another research article focused on the neuropharmacological profile of similar compounds, revealing significant antidepressant-like effects in animal models. The study highlighted the importance of the piperazine moiety in mediating these effects through serotonergic pathways .
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR peaks for ethylphenoxy protons at δ 6.8–7.2 ppm and piperazine N–CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 411.3 [M+H]⁺) .
- HPLC : Assess purity (>95% using a C18 column, acetonitrile/water gradient) .
Basic: How do solubility and stability profiles impact experimental design?
Methodological Answer:
The dihydrochloride salt form improves aqueous solubility (~15 mg/mL in PBS at pH 7.4), critical for in vitro assays . Stability studies should include:
- pH-Dependent Degradation : Test solubility in buffers (pH 1–9) to identify optimal storage conditions (e.g., pH 4–6 for minimal hydrolysis) .
- Thermal Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles to prevent salt dissociation .
Advanced: What strategies are used to investigate receptor or enzyme interactions?
Methodological Answer:
- Radioligand Binding Assays : Screen for affinity at serotonin (5-HT₁A) or dopamine (D₂) receptors using [³H]-spiperone competition assays .
- Computational Docking : Predict binding poses using Schrödinger Suite or AutoDock, focusing on the piperazine moiety’s interaction with receptor hydrophobic pockets .
- Kinetic Studies : Measure IC₅₀ values via fluorescence polarization (FP) assays to quantify inhibition potency .
Advanced: How is structure-activity relationship (SAR) analyzed for this compound?
Methodological Answer:
- Analog Synthesis : Modify the ethylphenoxy or phenylpiperazine groups (e.g., replace ethyl with methyl or piperazine with morpholine) .
- Pharmacophore Mapping : Use QSAR models (e.g., CoMFA) to correlate substituent electronic properties (logP, polar surface area) with biological activity .
- In Vitro Testing : Compare analogs in functional assays (e.g., cAMP modulation for GPCR activity) to identify critical structural motifs .
Advanced: How should conflicting data on biological activity be resolved?
Methodological Answer:
- Source Analysis : Verify assay conditions (e.g., cell line variability in HEK293 vs. CHO cells) .
- Dose-Response Validation : Replicate experiments across multiple concentrations to rule out off-target effects at high doses .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in published IC₅₀ values .
Advanced: What in vitro models are suitable for preliminary efficacy testing?
Methodological Answer:
- Cell-Based Assays : Use SH-SY5Y (neuroblastoma) or PC12 (pheochromocytoma) cells for neuropharmacological profiling .
- Permeability Studies : Conduct Caco-2 monolayer assays to predict blood-brain barrier penetration, critical for CNS-targeted compounds .
- Cytotoxicity Screening : Employ MTT assays in primary hepatocytes to assess metabolic toxicity .
Advanced: How are analytical methods validated for quantifying this compound?
Methodological Answer:
- HPLC Validation : Establish linearity (R² >0.99), precision (%RSD <2%), and accuracy (90–110% recovery) per ICH guidelines .
- LC-MS/MS Sensitivity : Optimize MRM transitions (e.g., m/z 411→243 for quantification) with LOD <1 ng/mL .
- Forced Degradation : Expose to heat, light, and acidic/alkaline conditions to validate method robustness .
Advanced: What computational tools aid in reaction optimization?
Methodological Answer:
- Reaction Path Search : Use Gaussian 16 for quantum mechanical calculations to identify low-energy intermediates .
- DoE Software : Apply JMP or Minitab to design fractional factorial experiments, optimizing variables (temperature, solvent ratio) for yield improvement .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalyst systems (e.g., Pd/C vs. Raney Ni) .
Advanced: What methodologies assess metabolic stability?
Methodological Answer:
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH to measure t₁/₂; identify metabolites via UPLC-QTOF .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isozymes using fluorogenic substrates (e.g., 7-benzoxyquinoline) .
- In Silico Prediction : Employ ADMET Predictor™ to estimate first-pass metabolism and potential drug-drug interactions .
Advanced: How are synergistic effects with other therapeutics evaluated?
Methodological Answer:
- Combination Index (CI) : Calculate via Chou-Talalay method using CompuSyn software; CI <1 indicates synergy .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways enhanced by co-administration (e.g., MAPK/ERK) .
- In Vivo Models : Test efficacy in rodent models of comorbid conditions (e.g., anxiety-depression) with/without adjunctive therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
